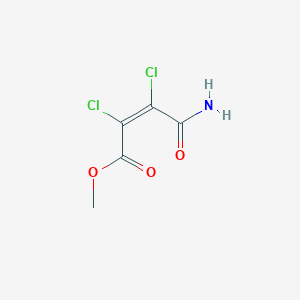

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate, also known as MADB, is an organic compound that has been widely used in scientific research. It is a synthetic analog of the naturally occurring amino acid proline and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Molecular docking and spectroscopic studies have explored the structural, electronic, and optical properties of compounds closely related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate. Spectroscopic methods, alongside theoretical calculations, help in understanding the stability and reactivity of such molecules. These compounds exhibit potential as nonlinear optical materials due to their dipole moment and hyperpolarizabilities, suggesting applications in photonics and electronics. Additionally, docking studies indicate biological activities, including inhibition of specific growth factors, highlighting potential pharmaceutical applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has identified compounds structurally related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate as effective in decreasing the oxygen affinity of hemoglobin. This property is crucial for therapeutic applications aiming to enhance oxygen delivery in clinical scenarios such as ischemia and stroke. Some compounds have shown greater activity than existing allosteric effectors, demonstrating the potential for new treatments based on modifying hemoglobin's oxygen-binding properties (R. Randad, M. Mahran, A. Mehanna, D. Abraham, 1991).

Synthesis of Tetrahydropyridines

The synthesis of tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate, a compound closely related to methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate, demonstrates the chemical versatility of these compounds. This process involves annulation reactions with N-tosylimines, yielding products with significant regioselectivity and potential applications in medicinal chemistry and organic synthesis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Antimicrobial and Antifungal Activities

Compounds derived from methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate have been studied for their antimicrobial and antifungal activities. Derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibit significant activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Kristina Mickevičienė, R. Baranauskaitė, K. Kantminienė, M. Stasevych, O. Komarovska-Porokhnyavets, V. Novikov, 2015).

Spectroscopic Investigation and Vibrational Assignments

Further spectroscopic investigation of related butanoic acid derivatives has provided detailed insights into their vibrational assignments, electronic structure, and potential interactions with proteins. This level of molecular understanding supports the development of novel materials and bioactive compounds with specific targeting capabilities (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).

properties

IUPAC Name |

methyl (Z)-4-amino-2,3-dichloro-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NO3/c1-11-5(10)3(7)2(6)4(8)9/h1H3,(H2,8,9)/b3-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXKFQZCPYSRDG-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C(\C(=O)N)/Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2,3-dichloro-4-oxo-2-butenoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Isobutylphenyl)-6-[({3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2975060.png)

![N-(4-(2-phenylmorpholino)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2975061.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![2-(3-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2975074.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)